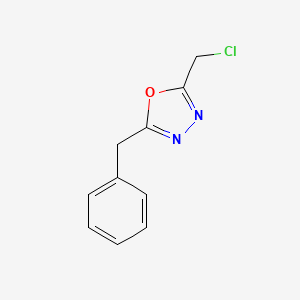

2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSDXWUQFEAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634381 | |

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-13-6 | |

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention from the scientific community, particularly in the realm of medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an excellent bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[1][3] Compounds incorporating the 2,5-disubstituted 1,3,4-oxadiazole core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][4]

The target molecule of this guide, 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole, is a particularly valuable synthetic intermediate. The benzyl group at the 2-position provides a foundational structural element, while the reactive chloromethyl group at the 5-position serves as a versatile chemical handle. This allows for subsequent nucleophilic substitution reactions, enabling the facile generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a detailed, field-proven methodology for its synthesis and rigorous structural characterization.

Part 1: Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of 1,2-diacylhydrazine precursors.[1][5] The following protocol employs a robust and efficient one-pot reaction using phosphorus oxychloride (POCl₃) as both the solvent and the cyclizing agent, a method celebrated for its high yields and operational simplicity.[6][7]

Synthetic Strategy: From Hydrazide to Heterocycle

The core of this synthesis is the condensation of two distinct acyl groups onto a hydrazine bridge, followed by an intramolecular cyclization with the elimination of water. We begin with phenylacetylhydrazide, which provides the benzyl moiety, and react it with chloroacetic acid. The resulting diacylhydrazine intermediate is then cyclized in situ using phosphorus oxychloride.

Rationale for Reagent Selection:

-

Phenylacetylhydrazide: A commercially available and stable starting material that directly installs the required benzyl group.

-

Chloroacetic Acid: Provides the chloroacetyl moiety necessary for the chloromethyl group on the final product.

-

Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that efficiently promotes the ring-closure reaction to form the thermally stable oxadiazole ring. Its dual role as a solvent simplifies the reaction setup.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified final product.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Phenylacetylhydrazide (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 mL per gram of hydrazide)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetylhydrazide (1.0 eq) and chloroacetic acid (1.1 eq).

-

Addition of POCl₃: Carefully add phosphorus oxychloride (10-15 mL) to the flask in a fume hood. The mixture may gently warm up.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the pure this compound as a white or off-white solid.

-

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Physical Properties

The expected physical properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O | [8] |

| Molecular Weight | 208.64 g/mol | [8][9] |

| Appearance | White to off-white solid | General observation |

| CAS Number | 36646-13-6 | [8][10] |

Characterization Workflow

The logical progression of analytical techniques used to confirm the structure of the final product is outlined below. Each step provides complementary information, leading to an unambiguous structural assignment.

Caption: Logical workflow for the structural characterization of the synthesized compound.

Spectroscopic Data Analysis

The following table summarizes the key spectroscopic signatures expected for this compound.

| Technique | Expected Observations | Rationale |

| FT-IR (cm⁻¹) | ~3030 (Ar C-H str)~1610 (C=N str)~1550 (Ar C=C str)~1070 (C-O-C str)~750 (C-Cl str) | Confirms the presence of the aromatic ring, the key oxadiazole C=N and C-O-C bonds, and the chloromethyl group.[11][12] Critically, the absence of N-H (~3200-3300 cm⁻¹) and C=O (~1650-1700 cm⁻¹) stretches from the diacylhydrazine precursor indicates successful cyclization. |

| ¹H NMR (CDCl₃, δ ppm) | ~7.30-7.40 (m, 5H, Ar-H)~4.75 (s, 2H, -CH₂-Cl)~4.20 (s, 2H, Ar-CH₂-) | The multiplet corresponds to the five protons of the benzyl ring.[13] The two sharp singlets correspond to the methylene protons of the chloromethyl and benzyl groups, respectively. Their integration (5:2:2) is diagnostic. |

| ¹³C NMR (CDCl₃, δ ppm) | ~165.5 (Oxadiazole C-2)~164.0 (Oxadiazole C-5)~134.0-127.0 (Aromatic Carbons)~35.0 (-CH₂-Cl)~32.0 (Ar-CH₂-) | Shows the two distinct carbons of the oxadiazole ring at characteristic downfield shifts.[14][15] The signals for the aromatic, chloromethyl, and benzylic carbons confirm the complete carbon framework. |

| Mass Spec. (EI-MS, m/z) | 208 [M]⁺, 210 [M+2]⁺ | The molecular ion peak at m/z 208 confirms the molecular weight.[8] The presence of an [M+2] peak with approximately one-third the intensity of the [M]⁺ peak is the definitive isotopic signature for a molecule containing one chlorine atom. |

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The one-pot cyclodehydration method is robust, and the comprehensive characterization workflow provides a clear and definitive means of structural verification. The successful synthesis of this compound opens the door to further chemical exploration, enabling the development of novel molecular entities with potential therapeutic applications.

References

-

Bala, S., Kamboj, S., & Saini, V. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(6), 6892-6931. [Link]

-

Gomha, S. M., & Muhammad, Z. A. (2019). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 24(21), 3931. [Link]

-

Asif, M. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166. [Link]

-

Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1829-1847. [Link]

-

Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5769. [Link]

-

Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(18), 6682. [Link]

-

Agrawal, S., et al. (2021). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

Theodoridis, K., et al. (2025). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Arif, A., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-5-benzyl oxazole. PrepChem.com. [Link]

-

Al-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Nahrain University. [Link]

-

Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463. [Link]

-

Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 396-398, 1149-1152. [Link]

-

Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Kumar, S., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Journal of the Chinese Chemical Society, 67(10), 1845-1856. [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]

-

Khalaf, N. A., et al. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 71-77. [Link]

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s44-s60. [Link]

-

Mohammadi, M. K., et al. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(1), 521-526. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Patel, M. R., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

Sastry, C. S. P., & Rao, K. E. (1993). An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. Indian Journal of Pharmaceutical Sciences, 55(4), 148. [Link]

-

Sharma, D., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877. [Link]

-

Yan, Y., et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 300, 118061. [Link]

-

Butkiene, R., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(18), 4291. [Link]

-

Limban, C., et al. (2015). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Journal of Chemistry, 2015, 872893. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. ijper.org [ijper.org]

- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H9ClN2O | CID 23462314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. 36646-13-6|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. journalspub.com [journalspub.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

Preamble: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The subject of this guide, 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), serves as a quintessential example of this class.[5] It features a reactive chloromethyl group, a versatile synthetic handle for further molecular elaboration, and a benzyl substituent, making it a valuable intermediate for building diverse chemical libraries.

This guide provides a comprehensive walkthrough of the multi-faceted spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this compound, grounding the interpretation in fundamental principles and field-proven expertise.

Molecular Structure and Spectroscopic Blueprint

A robust analytical strategy begins with a clear understanding of the target molecule's architecture. The key to interpreting spectral data is to mentally deconstruct the molecule into its constituent parts and predict how each will manifest in the resulting spectra.

Figure 1: Molecular Structure of this compound.

Spectroscopic Points of Interest:

-

Aromatic System: Five protons (H⁸-H¹²) and six carbons (C⁷-C¹²) of the phenyl ring.

-

Methylene Bridges: Two distinct -CH₂- groups (C⁶ and C¹³), one adjacent to the phenyl ring and the other to the chlorine atom.

-

Heterocyclic Core: Two unique, highly deshielded carbons (C⁴ and C⁵) within the oxadiazole ring.

-

Key Heteroatoms: The presence of oxygen, nitrogen, and chlorine will influence the chemical shifts of adjacent nuclei and provide characteristic signals in IR and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. It provides precise information on the chemical environment, connectivity, and relative number of protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often suitable, but DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.[6]

-

Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation and Analysis

The ¹H NMR spectrum is expected to show three distinct signal regions corresponding to the aromatic, chloromethyl, and benzyl methylene protons.

-

Aromatic Protons (δ ≈ 7.20-7.40 ppm): The five protons on the phenyl ring will typically appear as a complex multiplet in this region. Their close chemical shifts and coupling interactions often prevent simple first-order analysis. The integration value for this region should correspond to 5H.

-

Chloromethyl Protons (-CH₂Cl, δ ≈ 4.80 ppm): The two protons of the chloromethyl group are adjacent to the electron-withdrawing oxadiazole ring and the highly electronegative chlorine atom. This strong deshielding effect shifts their signal significantly downfield. With no adjacent protons, this signal is expected to be a sharp singlet, integrating to 2H.

-

Benzyl Methylene Protons (-CH₂-Ph, δ ≈ 4.15 ppm): These two protons are adjacent to both the phenyl and oxadiazole rings. They are also deshielded but to a lesser extent than the chloromethyl protons. This signal is also expected to be a singlet, integrating to 2H.[7]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.30 | Multiplet | 5H | Aromatic (C⁸-H to C¹²-H) |

| 2 | ~ 4.80 | Singlet | 2H | Chloromethyl (C¹³-H₂) |

| 3 | ~ 4.15 | Singlet | 2H | Benzyl (C⁶-H₂) |

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (hybridization, attached atoms).

Experimental Protocol

The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis, using a standard broadband proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will reveal all eight unique carbon signals of the molecule.

-

Oxadiazole Carbons (δ ≈ 164.0-165.5 ppm): The C⁴ and C⁵ carbons of the 1,3,4-oxadiazole ring are the most deshielded carbons in the molecule.[1][8] Their attachment to two heteroatoms (O and N) results in a significant downfield shift. They will appear as two distinct signals in this region.

-

Aromatic Carbons (δ ≈ 127.0-134.0 ppm): The six carbons of the phenyl ring will produce four signals: one for the substituted carbon (C⁷, ipso-carbon) and three for the remaining CH carbons (C⁸/C¹², C⁹/C¹¹, C¹⁰) due to symmetry. The ipso-carbon will typically have a lower intensity.

-

Chloromethyl Carbon (-CH₂Cl, δ ≈ 35.5 ppm): This carbon is attached to an electronegative chlorine atom, shifting it downfield relative to a standard alkyl carbon.

-

Benzyl Methylene Carbon (-CH₂-Ph, δ ≈ 31.0 ppm): This sp³ hybridized carbon is the most upfield signal in the spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 165.0 | C⁴ (Oxadiazole Ring) |

| 2 | ~ 164.5 | C⁵ (Oxadiazole Ring) |

| 3 | ~ 134.0 | C⁷ (ipso-Aromatic) |

| 4 | ~ 129.0 | C⁹/C¹¹ (ortho/meta-Aromatic CH) |

| 5 | ~ 128.8 | C⁸/C¹² (ortho/meta-Aromatic CH) |

| 6 | ~ 127.5 | C¹⁰ (para-Aromatic CH) |

| 7 | ~ 35.5 | C¹³ (-CH₂Cl) |

| 8 | ~ 31.0 | C⁶ (-CH₂-Ph) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For the KBr method, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is subtracted.

Data Interpretation and Analysis

The IR spectrum provides a "fingerprint" of the molecule, with key absorption bands confirming the presence of its structural components.[9][10][11]

-

Aromatic C-H Stretch (≈ 3030 cm⁻¹): A weak to medium absorption band above 3000 cm⁻¹ is characteristic of sp² C-H bonds in the benzyl group.

-

Aliphatic C-H Stretch (≈ 2920-2960 cm⁻¹): Medium intensity bands corresponding to the symmetric and asymmetric stretching of the two methylene (-CH₂-) groups.

-

C=N and C=C Stretching (≈ 1450-1610 cm⁻¹): A series of medium to strong bands in this region arise from the C=N stretching of the oxadiazole ring and the C=C stretching vibrations within the aromatic ring.[7][9]

-

C-O-C Stretch (≈ 1070 cm⁻¹): A strong band characteristic of the C-O-C ether-like stretch within the five-membered oxadiazole ring.

-

C-Cl Stretch (≈ 700-750 cm⁻¹): A medium to strong absorption band in the fingerprint region corresponding to the stretching vibration of the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1610 | Medium-Strong | C=N Stretch (Oxadiazole) |

| ~ 1500, 1455 | Medium-Strong | C=C Stretch (Aromatic) |

| ~ 1070 | Strong | C-O-C Stretch (Oxadiazole) |

| ~ 740 | Strong | C-Cl Stretch |

| ~ 695 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 3: Characteristic FT-IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern upon ionization.

Experimental Protocol

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, involving bombardment with a high-energy electron beam.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation and Analysis

The mass spectrum confirms the molecular weight and provides evidence for the key structural motifs through predictable fragmentation.

-

Molecular Ion (M⁺) Peak: The molecular formula C₁₀H₉ClN₂O gives an exact mass of approximately 208.04 Da.[5] A key feature will be the isotopic pattern for chlorine: a peak at m/z 208 (M⁺) corresponding to the ³⁵Cl isotope and another peak at m/z 210 (M+2)⁺ with roughly one-third the intensity, corresponding to the ³⁷Cl isotope. This pattern is a definitive indicator of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Benzyl Group: Cleavage of the C⁶-C⁷ bond would result in the loss of a benzyl radical (•C₇H₇) or the formation of the highly stable tropylium cation at m/z 91 . This is often the base peak in the spectrum for benzyl-containing compounds.[7]

-

Loss of Chloromethyl Group: Alpha-cleavage can lead to the loss of the •CH₂Cl radical, giving a fragment at m/z 159 .

-

Loss of Chlorine: Fragmentation can occur with the loss of a chlorine radical (•Cl), leading to a cation at m/z 173 .

-

Figure 2: Proposed Major EI-MS Fragmentation Pathways.

Integrated Analytical Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates the self-validating system for characterizing this compound.

Figure 3: Integrated Workflow for Structural Elucidation.

This systematic approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement for materials intended for drug discovery and development, where structure-activity relationships are paramount.[12][13]

References

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). ResearchGate. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). ResearchGate. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2016). National Institutes of Health (NIH). Available at: [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Available at: [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2018). Beilstein Journals. Available at: [Link]

-

Synthesis of 2-chloromethyl-5-benzyl oxazole. (n.d.). PrepChem.com. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed, National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). ResearchGate. Available at: [Link]

-

The 13 C-NMR of compound (5). (n.d.). ResearchGate. Available at: [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Available at: [Link]

-

This compound. (n.d.). Chembo. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry. Available at: [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ResearchGate. Available at: [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2022). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores Journals. Available at: [Link]

-

2-Chloromethyl-5-(3-indolyl)-1,3,4-oxadiazole. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Pak. J. Pharm. Sci.. Available at: [Link]

-

Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. (2015). PubMed, National Institutes of Health (NIH). Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H9ClN2O | CID 23462314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. researchgate.net [researchgate.net]

- 9. updatepublishing.com [updatepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and its capacity to engage in diverse biological interactions.[1][2] This five-membered aromatic heterocycle, with its characteristic N=C=O linkage, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] Its favorable metabolic stability, ability to act as a bioisosteric replacement for amide and ester groups, and its role as a hydrogen bond acceptor all contribute to its prominence in the development of novel therapeutic agents.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 1,3,4-oxadiazole derivatives. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and explore the vast pharmacological landscape of this remarkable scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory potential.

The 1,3,4-Oxadiazole Core: A Gateway to Diverse Bioactivity

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[4] This structural motif is a key pharmacophore in a variety of approved drugs, including the antiretroviral agent Raltegravir, the antihypertensive Tiodazosin, and the anticancer drug Zibotentan, underscoring its therapeutic relevance.[1][2] The versatility of the 1,3,4-oxadiazole ring stems from its unique electronic and structural features. It is a planar, aromatic system that can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and electrostatic interactions.[3][5]

The 1,3,4-oxadiazole scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Targeting various mechanisms such as growth factor receptors, enzymes, and kinases.[2][6][7]

-

Antimicrobial: Exhibiting potent activity against a wide range of bacteria and fungi.[8][9][10][11]

-

Anti-inflammatory: Modulating inflammatory pathways.[12][13][14]

-

Other Therapeutic Areas: Including anti-HIV, anti-tubercular, and antidiabetic effects.[3][4][12]

Strategic Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Practical Guide

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Cornerstone of 1,3,4-Oxadiazole Synthesis: The Hydrazide Cyclization Route

The most common and versatile approach to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. This robust methodology offers a high degree of flexibility in introducing diverse substituents at the 2- and 5-positions of the oxadiazole ring.

The general workflow for this synthetic strategy can be visualized as follows:

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the acylhydrazide cyclization route.

Expertise in Action: Causality behind Experimental Choices

The choice of the dehydrating/cyclizing agent is critical for the success of the reaction. Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are commonly employed reagents that facilitate the intramolecular cyclization of the diacylhydrazine intermediate.[12] The reaction mechanism involves the activation of the carbonyl oxygen by the dehydrating agent, followed by nucleophilic attack by the nitrogen atom of the hydrazide, and subsequent elimination of water to form the stable 1,3,4-oxadiazole ring. The yields for this type of reaction are typically good to excellent, ranging from 70% to 93%.[12]

Alternative and Modern Synthetic Approaches

While the hydrazide cyclization method remains a workhorse, several other efficient synthetic strategies have been developed:

-

Oxidative Cyclization of Acylhydrazones: This method involves the reaction of acylhydrazones with an oxidizing agent to promote ring closure.[12]

-

Reaction of Arylhydrazines with Acid Chlorides: This approach provides a direct route to certain 1,3,4-oxadiazole derivatives under mild conditions, often using a base like triethylamine in a solvent such as DMF or DMSO.[12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1,3,4-oxadiazoles, for instance, from the reaction of 1,2-diacylhydrazines with the Burgess reagent.[14]

Experimental Protocol: Synthesis of a Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivative

This section provides a detailed, step-by-step protocol for the synthesis of a representative novel 1,3,4-oxadiazole derivative, designed to serve as a template for researchers.

Objective: To synthesize 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Reaction Scheme:

Caption: Synthetic scheme for 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Materials and Methods:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

4-Chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Protocol:

Step 1: Synthesis of Isonicotinohydrazide

-

To a solution of isonicotinic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

To the resulting crude methyl isonicotinate, add ethanol and hydrazine hydrate (3 eq.).

-

Reflux the mixture for 8-10 hours.

-

Cool the reaction mixture to room temperature. The product, isonicotinohydrazide, will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

-

Dissolve isonicotinohydrazide (1 eq.) in dichloromethane (DCM) and add pyridine (1.1 eq.).

-

Cool the mixture to 0 °C and add a solution of 4-chlorobenzoyl chloride (1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

-

To the crude intermediate, add phosphorus oxychloride (5-10 eq.) and reflux for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is the crude product. Filter, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Characterization:

The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Pharmacological Landscape of 1,3,4-Oxadiazole Derivatives

The true value of the 1,3,4-oxadiazole scaffold lies in its ability to serve as a platform for the development of potent and selective therapeutic agents across a wide range of diseases.

Anticancer Activity

1,3,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6] These compounds can act as inhibitors of crucial cellular targets involved in cancer progression, including:

-

Growth Factor Receptors: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

-

Enzymes: Including histone deacetylases (HDACs) and methionine aminopeptidases (MetAPs).[6]

-

Kinases: Such as Glycogen Synthase Kinase-3β (GSK-3β).[15]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the nature of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring plays a crucial role in determining the anticancer potency and selectivity. For instance, the presence of certain aromatic or heteroaromatic moieties can enhance the binding affinity of the molecule to its target protein.

| Compound Class | Target | Key Structural Features for Activity |

| 2,5-Diaryl-1,3,4-oxadiazoles | STAT3 | Aromatic rings with specific substitution patterns can enhance STAT3 inhibitory activity.[16] |

| 1,3,4-Oxadiazole-thioether derivatives | MMP-9 | The presence of a thioether linkage and specific benzothiazole moieties can lead to potent MMP-9 inhibition.[17] |

| 1,3,4-Oxadiazole-triazole hybrids | COX-2 | Combination with a 1,2,3-triazole ring can result in significant COX-2 inhibitory and anticancer activity.[3] |

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents.[8][10] 1,3,4-oxadiazole derivatives have demonstrated significant potential in this area, with broad-spectrum activity against both bacteria and fungi.[11][13]

Mechanisms of Antimicrobial Action:

The antimicrobial effects of 1,3,4-oxadiazoles are often attributed to their ability to interfere with essential microbial processes, such as:

-

Inhibition of DNA gyrase: A key enzyme in bacterial DNA replication.[8]

-

Disruption of cell wall synthesis.

-

Inhibition of microbial enzymes.

Notable Antimicrobial 1,3,4-Oxadiazole Derivatives:

Several studies have reported on 1,3,4-oxadiazole derivatives with potent antimicrobial activity. For example, hybrids of 1,3,4-oxadiazole with nalidixic acid have shown enhanced antibacterial activity compared to the parent drug.[8] Furthermore, azo derivatives of 1,3,4-oxadiazole containing an indole ring have exhibited promising antibacterial properties, particularly against Staphylococcus aureus.[18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. 1,3,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[3]

Future Perspectives and Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[14] Its versatile chemistry and broad pharmacological profile make it an attractive starting point for the design of new drugs with improved efficacy and safety profiles. Future research in this area will likely focus on:

-

The development of more efficient and sustainable synthetic methodologies.

-

The exploration of novel biological targets for 1,3,4-oxadiazole derivatives.

-

The use of computational methods to guide the design and optimization of new compounds.

References

-

Gümüş, F., Özen, F., Ateş, B., Kaplan, E., & Gökçe, B. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(39), 36139–36153. [Link]

-

Khamkar, T., Pissurlenkar, R. R. S., & Coutinho, E. C. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19. [Link]

-

Wujec, M., & Rzeski, W. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Alam, M. A., & Lee, D. U. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(35), 22699-22717. [Link]

-

Shaikh, I. A., & Siddiqui, H. L. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

-

Wujec, M., & Pitucha, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3980. [Link]

-

Kumar, R., & Singh, P. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry, 29. [Link]

-

Singh, P., & Kumar, R. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Chemistry & Biology Interface, 11(4), 1-20. [Link]

-

Patil, S. S., & Magdum, C. S. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 868-883. [Link]

-

Singh, A., & Sharma, P. K. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

Kumar, R., & Singh, P. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Expert Opinion on Therapeutic Patents, 32(10), 1145-1165. [Link]

-

Owa, T., Nagasu, T., & Yoshino, H. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]

-

Bîcu, E., Drăgan, M., & Profire, L. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(22), 5431. [Link]

-

Khamkar, T., Pissurlenkar, R. R. S., & Coutinho, E. C. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19. [Link]

-

Kumar, S., & Sharma, P. K. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 743-754. [Link]

-

Sharma, R., Kumar, N., & Yadav, R. (2015). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 45(11), 1253-1274. [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2017). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 8(8), 3231-3243. [Link]

-

Wujec, M., & Pitucha, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3298. [Link]

-

Singh, P., & Kumar, R. (2022). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 4(4). [Link]

-

Mohammadi, M. K., & Hosseinzadeh, R. (2024). Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies, 8(9), 740-748. [Link]

-

Wujec, M., & Pitucha, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3980. [Link]

-

Kumar, S., & Sharma, P. K. (2025). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. ResearchGate. [Link]

Sources

- 1. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jusst.org [jusst.org]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 7. ijfmr.com [ijfmr.com]

- 8. mdpi.com [mdpi.com]

- 9. ijmspr.in [ijmspr.in]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemmethod.com [chemmethod.com]

Theoretical Frontiers of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical and practical framework for researchers, medicinal chemists, and drug development professionals working with the 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole scaffold. This document delves into the synthesis, structural characterization, and in-silico evaluation of this promising heterocyclic core, offering a roadmap for its exploration in modern drug discovery programs.

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif featuring one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The oxadiazole core is a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic profiles.[4]

The subject of this guide, this compound, combines the versatile oxadiazole core with a benzyl moiety, known for its potential to interact with hydrophobic pockets in biological targets, and a reactive chloromethyl group, which can serve as a handle for further chemical modifications.

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not extensively reported, a robust synthetic pathway can be proposed based on established methods for analogous 2,5-disubstituted-1,3,4-oxadiazoles. The most common and effective approach involves the cyclization of an appropriate acylhydrazide.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from phenylacetic acid and chloroacetic acid.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar syntheses.[5]

Step 1: Synthesis of Phenylacetyl hydrazide

-

To a solution of phenylacetic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion by TLC.

-

Remove the solvent under reduced pressure to obtain crude phenylacetyl chloride.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a solution of hydrazine hydrate (2 eq.) in ethanol at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from ethanol to yield phenylacetyl hydrazide.

Step 2: Synthesis of this compound

-

To a solution of phenylacetyl hydrazide (1 eq.) and chloroacetyl chloride (1.1 eq.) in a suitable solvent (e.g., pyridine or dioxane), stir the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Alternatively, phosphorus oxychloride (POCl₃) can be used as both the solvent and the dehydrating agent.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the title compound.

Structural Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the chloromethyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the oxadiazole ring, the benzyl group, and the chloromethyl group. |

| FT-IR | Characteristic absorption bands for C=N, C-O-C stretching of the oxadiazole ring, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₉ClN₂O, MW: 208.64 g/mol ).[6] |

Theoretical Studies: A Computational Approach

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and potential biological activity of the this compound scaffold.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule.[7][8]

Caption: A typical workflow for DFT calculations on the target scaffold.

Key Parameters to Investigate:

-

Optimized Geometry: Provides the most stable conformation of the molecule and key bond lengths and angles.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Maps the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific biological target.[3][9] Given the wide range of activities reported for 1,3,4-oxadiazoles, several potential targets could be investigated.

Potential Targets for Docking Studies:

| Therapeutic Area | Potential Protein Target | Rationale |

| Anticancer | Tyrosine Kinases (e.g., EGFR, VEGFR2)[8] | Many oxadiazole derivatives have shown inhibitory activity against these key cancer-related enzymes. |

| Antimicrobial | Peptide Deformylase[9] | This enzyme is essential for bacterial protein synthesis and is a validated target for antibacterial agents. |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) | The anti-inflammatory effects of some oxadiazoles are attributed to the inhibition of COX enzymes. |

digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Ligand_Prep" [label="Prepare Ligand\n(3D structure of target molecule)"]; "Receptor_Prep" [label="Prepare Receptor\n(e.g., PDB structure of target protein)"]; "Docking" [label="Molecular Docking\n(e.g., AutoDock, Glide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Analysis of Docking Results", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; "Binding_Energy" [label="Binding Energy/Score"]; "Binding_Pose" [label="Binding Pose and Interactions\n(H-bonds, hydrophobic, etc.)"];

"Ligand_Prep" -> "Docking"; "Receptor_Prep" -> "Docking"; "Docking" -> "Analysis"; "Analysis" -> "Binding_Energy"; "Analysis" -> "Binding_Pose"; }

Sources

- 1. ijper.org [ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. This compound | C10H9ClN2O | CID 23462314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Oxadiazoles

Abstract: The oxadiazole nucleus is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2][3] The introduction of a chloromethyl group onto this scaffold transforms it into a highly versatile synthetic intermediate. This guide provides an in-depth exploration of the chemical reactivity inherent to the chloromethyl group, particularly when attached to 1,3,4- and 1,2,4-oxadiazole rings. We will dissect the underlying electronic principles governing its reactivity, detail robust protocols for its key transformations, and illustrate its strategic application in the synthesis of pharmacologically relevant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic handle for molecular innovation.

Introduction: The Strategic Importance of Chloromethyl Oxadiazoles

Oxadiazole derivatives are prevalent in pharmaceuticals due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The five-membered heterocyclic ring is generally stable in biological systems and its distinct electronic nature and hydrogen bonding capabilities make it a valuable pharmacophore.[1][2] Among the various substituted oxadiazoles, those bearing a chloromethyl group (-CH₂Cl) are of paramount importance. This group serves as a latent electrophile, a reactive "handle" that allows for the straightforward introduction of diverse functional groups through well-established chemical transformations.

The molecular architecture of a chloromethyl oxadiazole combines a stable, electron-withdrawing aromatic core with a reactive alkyl halide, making it an ideal building block for creating large libraries of drug candidates.[7] For instance, 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a critical intermediate in the synthesis of Sitagliptin, a widely used therapy for type 2 diabetes, highlighting the industrial and therapeutic relevance of this chemical class.[7]

Core Principles: Electronic Structure and Reactivity

The reactivity of the chloromethyl group is profoundly influenced by the electronic properties of the attached oxadiazole ring. The oxadiazole ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which exert a strong inductive electron-withdrawing effect.[8][9]

This electron-withdrawing nature has a critical consequence for the adjacent chloromethyl group:

-

Activation towards Nucleophilic Attack: The oxadiazole ring pulls electron density away from the methylene (-CH₂) carbon. This polarization enhances the electrophilicity of the carbon atom, making it highly susceptible to attack by nucleophiles.

-

Stabilization of the Transition State: The reactivity is analogous to that of a benzylic halide. During a nucleophilic substitution reaction (S(_N)2), the developing negative charge on the leaving chloride ion and the partial positive charge on the carbon are stabilized by the adjacent aromatic oxadiazole system.

This inherent electronic activation makes the chloromethyl group an excellent electrophilic partner in a variety of reactions, most notably nucleophilic substitutions.

Key Chemical Transformations: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the chloromethyl group in oxadiazoles is the bimolecular nucleophilic substitution (S(_N)2) reaction.[10][11] This pathway involves the backside attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.

dot

Caption: General mechanism for the S(_N)2 reaction on a chloromethyl oxadiazole.

A wide array of nucleophiles can be employed, allowing for the synthesis of diverse derivatives.

Reactions with N-Nucleophiles

This is one of the most common applications, leading to the formation of amines, azides, and other nitrogen-containing heterocycles.

-

Primary and Secondary Amines: React to form secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.[12]

-

Azides: Sodium azide (NaN₃) readily displaces the chloride to form an azidomethyl derivative, which is a versatile intermediate for further chemistry, such as "click" reactions or reduction to a primary amine.[13]

-

Heterocycles: Nitrogen-containing heterocycles like piperazine, pyrazole, and imidazole can act as nucleophiles to form new C-N bonds.[12][14]

Reactions with O-Nucleophiles

These reactions yield ether linkages, which are common motifs in drug molecules.

-

Alcohols and Phenols: In the presence of a base (e.g., NaH, K₂CO₃), alcohols (alkoxides) and phenols (phenoxides) react to form the corresponding ethers. The base is crucial for deprotonating the hydroxyl group, thereby generating a much stronger nucleophile.

Reactions with S-Nucleophiles

The formation of thioethers is readily achieved due to the high nucleophilicity of sulfur species.

-

Thiols and Thiophenols: Thiols react efficiently, often in the presence of a base like potassium carbonate, to displace the chloride and form thioether (sulfide) derivatives.[15] These reactions are typically rapid and high-yielding.

Experimental Protocols and Methodologies

The trustworthiness of a synthetic procedure lies in its reproducibility. The following protocols are generalized, self-validating workflows for the nucleophilic substitution of chloromethyl oxadiazoles.

dot

Caption: Standard experimental workflow for nucleophilic substitution reactions.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

-

Setup: To a solution of the chloromethyl oxadiazole derivative (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add the desired amine nucleophile (1.1-1.2 eq) followed by a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-90°C. The choice of temperature depends on the reactivity of the specific amine.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloromethyl compound is consumed (typically 2-16 hours).[12]

-

Workup: Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[13]

Protocol 2: General Procedure for Synthesis of Thioether Derivatives

-

Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the thiol or thiophenol (1.1 eq) at room temperature. Stir for 15-20 minutes to form the thiolate.

-

Reaction: Add a solution of the chloromethyl oxadiazole (1.0 eq) in DMF to the mixture. Continue stirring at room temperature.[15]

-

Monitoring: These reactions are often rapid. Monitor by TLC every 30 minutes. The reaction is typically complete within 1-4 hours.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The choice of reagents and conditions is critical for successful synthesis. The table below summarizes typical parameters for the nucleophilic substitution on chloromethyl oxadiazoles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Yield (%) |

| N-Nucleophile | Piperazine | K₂CO₃ / Pyridine | THF / ACN | 25 - 90 | 65 - 94[12] |

| N-Nucleophile | Sodium Azide | N/A | DMF | 25 | > 90[13] |

| S-Nucleophile | Thiophenol | K₂CO₃ | Acetone / DMF | 25 - 60 | 70 - 95[15] |

| O-Nucleophile | Phenol | NaH / K₂CO₃ | DMF / THF | 25 - 80 | 60 - 85 |

Spectroscopic Characterization

Confirmation of a successful substitution reaction is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling evidence is the disappearance of the characteristic singlet for the chloromethyl protons (-CH₂Cl), typically found around δ 4.5-5.0 ppm, and the appearance of a new singlet or multiplet at a different chemical shift corresponding to the new -CH₂-Nu protons.[16][17]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the substituted product, confirming the displacement of chlorine by the nucleophile.[18][19]

-

Infrared (IR) Spectroscopy: The disappearance of the C-Cl stretching vibration and the appearance of new characteristic bands (e.g., N-H or C=O from the nucleophile) can provide further structural evidence.[18]

Conclusion and Future Outlook

The chloromethyl group on an oxadiazole ring is not merely a substituent but a powerful synthetic lever. Its reactivity, governed by the electron-deficient nature of the heterocyclic core, provides a reliable and efficient gateway to a vast chemical space via nucleophilic substitution reactions. The protocols and principles outlined in this guide demonstrate the straightforward manner in which this reactivity can be harnessed to generate novel molecular entities. For drug development professionals, mastering the chemistry of chloromethyl oxadiazoles is essential for the rapid assembly of compound libraries, the optimization of lead candidates, and the ultimate discovery of new therapeutic agents. Future research will likely focus on expanding the scope of nucleophiles, developing more sustainable and green reaction conditions, and applying this versatile chemistry to new and challenging therapeutic targets.

References

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S27-S41.

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C). Available from: [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Source publication not fully available].

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-269.

- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. [Source publication not fully available].

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 396-398, 1435-1438. Available from: [Link]

-

Microwave‐Assisted One‐Step Synthesis of Substituted 2‐Chloromethyl‐1,3,4‐oxadiazoles. Synthetic Communications, 34(14), 2523-2529. Available from: [Link]

-

The Role of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in Sitagliptin Synthesis. Pharmaffiliates. Available from: [Link]

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Source publication not fully available].

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available from: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available from: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]

-

Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(9), 4169-4186. Available from: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available from: [Link]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Source publication not fully available].

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2464. Available from: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8346. Available from: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(1), 1. Available from: [Link]

-

(PDF) Oxadiazole: Synthesis, characterization and biological activities. ResearchGate. Available from: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Advancement in Medical and Life Sciences. Available from: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(1), 746-766. Available from: [Link]

-

Formal Nucleophilic Substitution of Bromocyclopropanes With Azoles. The Journal of Organic Chemistry, 80(1), 572-581. Available from: [Link]

- Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. [Source publication not fully available].

-

Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research, 1(1), 28-33. Available from: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. Available from: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7765. Available from: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]

-

2-(4-fluorophenyl)-pyridine(A); Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. ResearchGate. Available from: [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(1), 72-121. Available from: [Link]

-

Nucleophilic substitution reaction of 1,3,4oxadiazole. ResearchGate. Available from: [Link]

-

Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 16(8), 6656-6667. Available from: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. Available from: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. rroij.com [rroij.com]

- 10. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journalspub.com [journalspub.com]

- 19. journals.stmjournals.com [journals.stmjournals.com]

Foreword: The Strategic Importance of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structural Elucidation of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure." Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in designing novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The specific molecule of interest, this compound, serves as a versatile synthetic intermediate, where the reactive chloromethyl group allows for further molecular elaboration.

However, the promise of any new chemical entity is fundamentally predicated on the absolute certainty of its molecular structure. Ambiguity is not permissible. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound. We will move beyond a simple recitation of methods, instead focusing on the logical workflow and the synergistic power of combining orthogonal analytical techniques to build an unassailable case for the compound's identity.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of a novel compound is not a linear process but a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the molecular puzzle. Our strategy is to employ a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, each validating the others to create a self-consistent and definitive structural assignment.

Caption: A logical workflow for structural elucidation.

Part 1: Establishing the Molecular Blueprint via Mass Spectrometry

Expertise & Causality: Our first objective is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula, immediately distinguishing our target compound from potential isomers or byproducts.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the oxadiazole ring are readily protonated to form the [M+H]⁺ ion.

-

Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer, calibrated according to the manufacturer's specifications for high mass accuracy.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare this experimental value to the theoretical exact mass calculated for C₁₀H₉ClN₂O + H⁺. The mass error should be less than 5 ppm. Additionally, analyze the isotopic pattern for the presence of one chlorine atom (characteristic ³⁵Cl/³⁷Cl ratio of approximately 3:1).

Expected Data Presentation

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₀H₉ClN₂O | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol [4] | - |

| Exact Mass [M+H]⁺ (³⁵Cl) | 209.04762 Da | 209.0476 ± 0.0010 Da |